molecular formula C14H12N2O2S B11724631 3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one

3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B11724631
M. Wt: 272.32 g/mol
InChI Key: QWRLLRFSKOLXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Diazotization: The process begins with the diazotization of 3-methylaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one under basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other chalcone derivatives. Its potential as a tyrosinase inhibitor also sets it apart from other similar compounds .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3

InChI Key

QWRLLRFSKOLXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.